2-(Propan-2-yloxy)naphthalene-1-carbaldehyde
CAS No.: 885-24-5
Cat. No.: VC21217124
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885-24-5 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-propan-2-yloxynaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3 |
| Standard InChI Key | RIUGCNDMPSXTTC-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O |
| Canonical SMILES | CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O |
Introduction
2-(Propan-2-yloxy)naphthalene-1-carbaldehyde, also known by its IUPAC name 2-isopropoxy-1-naphthaldehyde, is an organic compound with the molecular formula . It is a derivative of naphthalene, functionalized with an isopropoxy group at the 2-position and an aldehyde group at the 1-position. This compound is studied for its applications in organic synthesis, material science, and potential biological activities.
Structural Features
The structure of 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde consists of:
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A naphthalene backbone providing aromatic stability.
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An isopropoxy group () contributing to hydrophobicity.
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An aldehyde functional group () enabling reactivity in condensation and nucleophilic addition reactions.
Synthesis
The synthesis of 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde generally involves:
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Starting Material: The reaction begins with 2-hydroxy-1-naphthaldehyde.
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Alkylation Reaction: The hydroxyl group at the 2-position is alkylated using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate.
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Purification: The product is purified through recrystallization or column chromatography to ensure high purity .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis due to its aldehyde functionality, which can undergo:
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Condensation reactions (e.g., Schiff base formation).
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Aldol reactions to form complex molecules.
Material Science
The aromatic naphthalene core and functional groups make it useful in designing advanced materials, such as:
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Liquid crystals.
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Organic semiconductors.
Safety and Handling
The compound is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary measures include avoiding inhalation, wearing protective gloves, and ensuring proper ventilation during handling .
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